

Introduction: A Bifunctional Building Block for Modern Synthesis

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Compound of Interest

Compound Name: *4-Chloro-cyclohexylamine hydrochloride*

CAS No.: 54916-24-4

Cat. No.: B3271460

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4-Chloro-cyclohexylamine hydrochloride is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both an amine and a chlorine atom. As a hydrochloride salt, it exists as a stable, solid material, enhancing its shelf-life and handling characteristics compared to the free amine.[1] Its true value in chemical synthesis, particularly in the realm of drug discovery and development, lies in the orthogonal reactivity of its two functional groups and the critical influence of its stereochemistry. The presence of both a nucleophilic amine and an electrophilic carbon center (attached to the chlorine) makes it a versatile intermediate for constructing more complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, stereochemical nuances, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

The fundamental properties of **4-Chloro-cyclohexylamine hydrochloride** are summarized below. These data are essential for experimental design, safety assessments, and analytical characterization.

Property	Value	Source(s)
IUPAC Name	4-chlorocyclohexan-1-amine;hydrochloride	[3]
Synonyms	4-Chlorocyclohexanamine hydrochloride	[3]
CAS Number	54916-24-4	[3]
Molecular Formula	C ₆ H ₁₃ Cl ₂ N	[3]
Molecular Weight	170.08 g/mol	[3]
Appearance	White to off-white solid (predicted)	[1]
Form	Crystalline solid (hydrochloride salt)	[1]

The Critical Role of Stereochemistry and Conformation

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of two substituents at the 1 and 4 positions gives rise to cis and trans geometric isomers, which have profoundly different three-dimensional structures and, consequently, distinct chemical reactivity.

- trans-isomer: The two substituents are on opposite faces of the ring. In its most stable chair conformation, both the chloro and amino groups can occupy equatorial positions, minimizing steric hindrance.
- cis-isomer: The two substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.

The interconversion between the two chair conformers (ring-flipping) is rapid at room temperature, but the equilibrium will heavily favor the conformer that places the bulky substituents in the more stable equatorial positions. Understanding which conformer is dominant is paramount for predicting reaction outcomes.

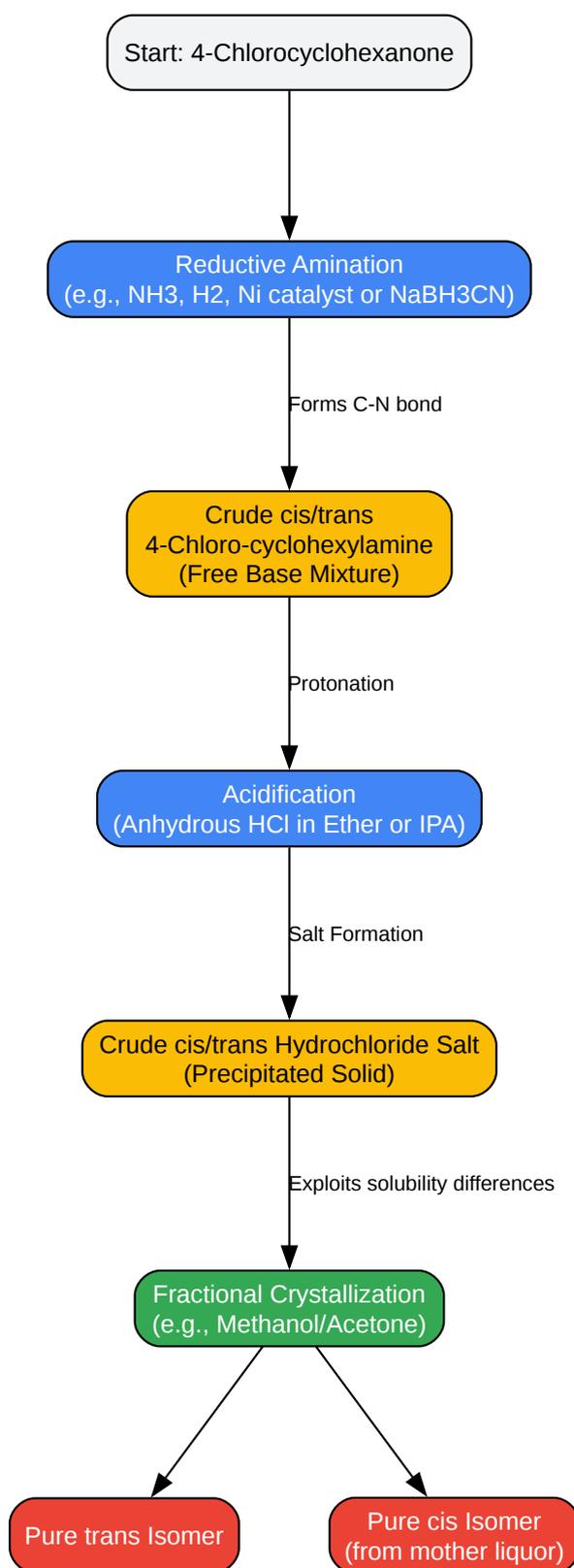
Caption: Conformational equilibrium of trans and cis isomers.

Synthesis and Isomer Separation

The synthesis of **4-Chloro-cyclohexylamine hydrochloride** typically involves a two-stage process: the formation of the 4-chloro-cyclohexylamine free base, followed by its conversion to the hydrochloride salt. The separation of stereoisomers is a critical purification step, often achieved by fractional crystallization.

Proposed Synthetic Workflow

A robust method for synthesizing the precursor amine is the reductive amination of 4-chlorocyclohexanone. The subsequent acidification with hydrochloric acid yields the desired salt, which can then be purified to isolate the desired stereoisomer.



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Caption: Proposed workflow for synthesis and isomer separation.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative procedure for the synthesis and purification of **trans-4-Chloro-cyclohexylamine hydrochloride**, adapted from methods for analogous compounds.

[4]

PART A: Synthesis of 4-Chloro-cyclohexylamine (Free Base)

- **Setup:** To a stirred solution of 4-chlorocyclohexanone (1 eq.) in methanol, add ammonium acetate (3-4 eq.).
- **Reduction:** Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH_3CN) (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-18 hours until analysis (TLC or GC-MS) shows complete consumption of the ketone.
- **Workup:** Carefully add 2M HCl to quench the reaction and adjust the pH to ~2. Stir for 1 hour. Extract the aqueous layer with diethyl ether or dichloromethane to remove unreacted materials.
- **Isolation:** Basify the aqueous layer to pH >12 with solid NaOH or 6M NaOH solution, ensuring the temperature is kept low with an ice bath.
- **Extraction:** Extract the liberated free amine into diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude amine mixture.

PART B: Hydrochloride Salt Formation and Isomer Separation

- **Salt Formation:** Dissolve the crude amine mixture in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of anhydrous HCl in the same solvent dropwise with stirring. A white precipitate will form.
- **Isolation:** Collect the precipitated solid (a mixture of cis and trans hydrochloride salts) by vacuum filtration and wash with cold ether.

- **Fractional Crystallization:** Dissolve the crude salt mixture in a minimum amount of hot methanol. Slowly add a less polar co-solvent, such as acetone or ethyl acetate, until the solution becomes turbid.[4]
- **Purification:** Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling at 0-4°C. The less soluble isomer (typically the trans isomer) will crystallize out first.
- **Final Product:** Collect the crystals by filtration, wash with a cold methanol/acetone mixture, and dry under vacuum to yield the purified isomer. The mother liquor can be concentrated to recover the more soluble isomer.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 4-Chloro-cyclohexylamine is dictated by its amine and alkyl chloride functionalities, with the stereochemical arrangement being the deciding factor in reaction pathways and rates.

Reactions at the Amino Group

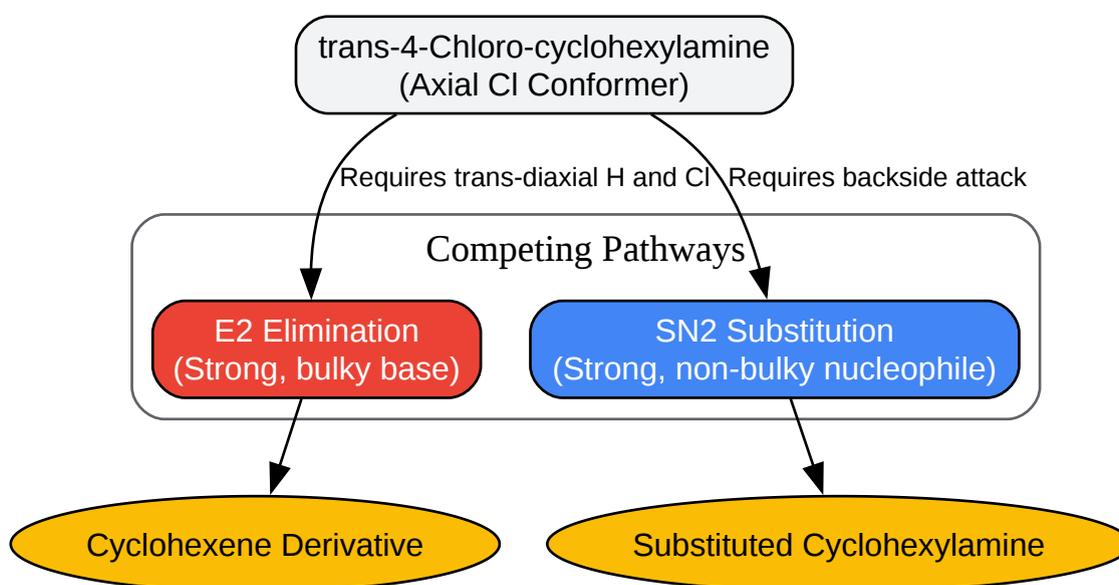
The primary amine is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:

- **N-Alkylation and N-Acylation:** Reaction with alkyl halides or acyl chlorides/anhydrides to form secondary/tertiary amines or amides, respectively. This is fundamental for elongating molecular chains or introducing new functional moieties.
- **Reductive Amination:** Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to form more complex secondary or tertiary amines.

Reactions at the Chloro Group: The Stereochemical Imperative

The C-Cl bond is susceptible to nucleophilic substitution (S_N1 , S_N2) and elimination ($E1$, $E2$) reactions. The preferred pathway is highly dependent on the conformation of the cyclohexane ring.

- S_N2 Reaction: Requires a backside attack by a nucleophile. This is most efficient when the C-Cl bond is in an axial position, as the equatorial face is more sterically hindered.
- E2 Reaction: Requires an anti-periplanar (180°) arrangement between a proton and the leaving group (the chlorine). This geometric constraint is perfectly met when both the proton and the chlorine occupy axial positions on adjacent carbons (a trans-diaxial arrangement).^[5]
^[6]



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Caption: Reactivity of the axial chloro-conformer.

Causality: The trans isomer, which can adopt a diaxial conformation (albeit as a minor conformer in equilibrium), is often more reactive in E2 eliminations than the cis isomer, which cannot achieve a trans-diaxial arrangement of the H and Cl atoms without significant ring distortion. This differential reactivity is a powerful tool for synthetic chemists to selectively form either elimination or substitution products by choosing the appropriate starting isomer and reaction conditions.

Predicted Spectroscopic Profile

While a publicly available, experimentally verified spectrum for **4-Chloro-cyclohexylamine hydrochloride** is elusive, a reliable spectroscopic profile can be predicted based on its

structure and data from analogous compounds like cyclohexylamine hydrochloride.[7] This predicted data serves as a practical guide for reaction monitoring and quality control.

Predicted ^1H NMR Spectrum (400 MHz, D_2O)

The use of D_2O as a solvent will cause the N-H protons to exchange, making them invisible in the spectrum.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.0 - 4.4	m	1H	H-C4 (CH-Cl)	Deshielded by the adjacent electronegative chlorine atom. Axial vs. equatorial position will significantly affect the exact shift and coupling constants.
~ 3.1 - 3.3	m	1H	H-C1 (CH-NH ₃ ⁺)	Deshielded by the adjacent positively charged ammonium group.[7]
~ 2.0 - 2.3	m	4H	Axial Protons at C2, C3, C5, C6	Typically found at a lower field than equatorial protons.
~ 1.3 - 1.6	m	4H	Equatorial Protons at C2, C3, C5, C6	Shielded relative to the axial protons.

Predicted ^{13}C NMR Spectrum (101 MHz, D_2O)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 60 - 65	C4 (C-Cl)	Carbon directly attached to chlorine is significantly deshielded.
~ 50 - 55	C1 (C-NH_3^+)	Carbon attached to the ammonium group is deshielded.
~ 30 - 35	C2, C6	Carbons adjacent to the substituted carbons.
~ 25 - 30	C3, C5	Carbons beta to the substituted carbons.

Predicted Key IR Absorptions (KBr Pellet)

Wavenumber (cm^{-1})	Vibration	Significance
3100 - 2800	N-H stretch (in $-\text{NH}_3^+$)	Broad, strong absorption characteristic of an ammonium salt.
2950 - 2850	C-H stretch	Aliphatic C-H bonds of the cyclohexane ring.
~ 1600 - 1500	N-H bend	Asymmetric and symmetric bending of the $-\text{NH}_3^+$ group.
800 - 600	C-Cl stretch	Strong absorption indicating the presence of the alkyl chloride.

Utility in Drug Discovery and Development

The cyclohexylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. **4-Chloro-cyclohexylamine hydrochloride**

serves as a key intermediate to access novel analogs of these scaffolds. Its bifunctional nature allows for its incorporation into larger molecules through sequential or orthogonal reactions.

For example, the trans-cyclohexylamine core is central to the structure of the antidiabetic drug Glimepiride and the novel antipsychotic Cariprazine.[8][9] While these drugs do not originate directly from the 4-chloro derivative, their syntheses rely on access to pure stereoisomers of substituted cyclohexylamines. The ability to introduce functionality at the 4-position (via substitution of the chlorine) while also modifying the amine makes **4-Chloro-cyclohexylamine hydrochloride** a highly valuable starting material for generating libraries of new chemical entities for high-throughput screening and lead optimization.

Safety and Handling Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Chloro-cyclohexylamine hydrochloride** is predicted to have hazards similar to related aliphatic amine salts.

Toxicity Profile (Predicted):

- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin irritation and serious eye damage/irritation.
- May cause respiratory irritation.

Recommended Handling Protocol:

- Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
- Handling: Avoid creating dust. Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. The material is likely hygroscopic; store under an inert atmosphere if possible.
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

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